![molecular formula C18H20N2OS B14400690 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one CAS No. 89929-16-8](/img/structure/B14400690.png)
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of phenothiazine with 2-(methylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25-30°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.
Mecanismo De Acción
The mechanism of action of 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one involves its interaction with various molecular targets. In biological systems, it is believed to interact with neurotransmitter receptors, particularly dopamine receptors, which may explain its potential antipsychotic effects. The compound may also inhibit the growth of certain microorganisms by interfering with their cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-{10-[2-(Dimethylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one
- 1-{10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-YL}ethanone
- 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}propan-1-one
Uniqueness
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and its potential antimicrobial activity set it apart from other similar compounds .
Propiedades
Número CAS |
89929-16-8 |
|---|---|
Fórmula molecular |
C18H20N2OS |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-[10-[2-(methylamino)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C18H20N2OS/c1-12(19-3)11-20-15-6-4-5-7-17(15)22-18-9-8-14(13(2)21)10-16(18)20/h4-10,12,19H,11H2,1-3H3 |
Clave InChI |
BMNVLDVPBNMYHS-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


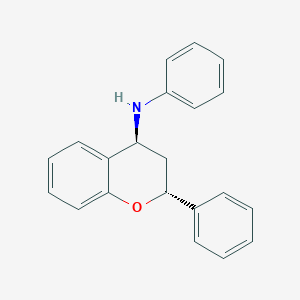
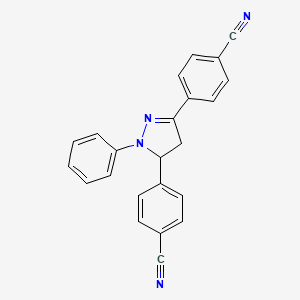


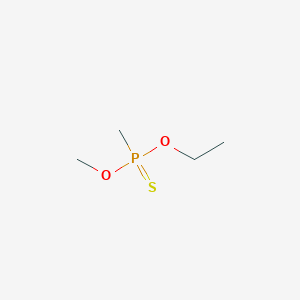
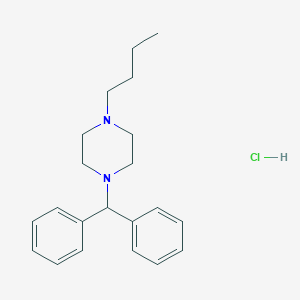
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)


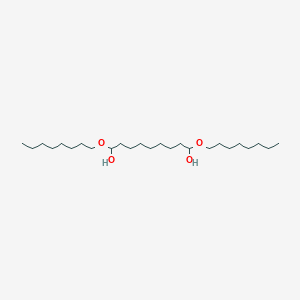

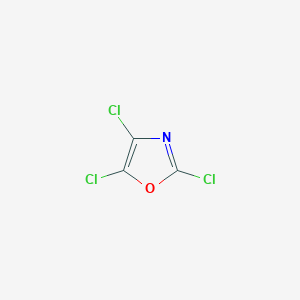

![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
